molecular formula C15H31N3O B14798362 2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one

2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one

Cat. No.: B14798362
M. Wt: 269.43 g/mol
InChI Key: SRHSRAZZEHZTDL-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one is a complex organic compound with a unique structure that includes an amino group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the amino and methyl groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Amino and Methyl Groups: These groups can be introduced through substitution reactions using reagents such as methyl iodide and ammonia.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A structurally similar compound with different functional groups.

    Aminomethylpropanol: Another related compound with applications in buffer solutions and cosmetics.

Uniqueness

2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one is unique due to its specific combination of functional groups and the presence of the piperidine ring

Properties

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

2-amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-8-6-13(7-9-18)10-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3

InChI Key

SRHSRAZZEHZTDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C)C(C)C)N

Origin of Product

United States

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